Methyldiphenyl(trimethylstannyl)silane

Description

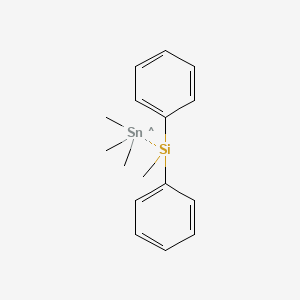

Methyldiphenyl(trimethylstannyl)silane is an organometallic compound featuring a silicon center bonded to a methyl group, two phenyl rings, and a trimethylstannyl (Sn(CH₃)₃) substituent. This structure combines the electronic effects of aromatic phenyl groups with the metalloid properties of tin and silicon, making it a versatile intermediate in cross-coupling reactions and materials science. Key physicochemical data include its ionization energy (8.75 ± 0.15 eV) and appearance energy (10.97 ± 0.12 eV) for the C₁₃H₁₃Si⁺ fragment, as determined by electron ionization mass spectrometry .

Properties

Molecular Formula |

C16H22SiSn |

|---|---|

Molecular Weight |

361.1 g/mol |

InChI |

InChI=1S/C13H13Si.3CH3.Sn/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;;/h2-11H,1H3;3*1H3; |

InChI Key |

VRHBFHZSPDOAKI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C1=CC=CC=C1)C2=CC=CC=C2.C[Sn](C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Trimethylstannylmethyldiphenylsilan, 96, involves the reaction of trimethyltin chloride with diphenylmethylsilane under specific conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity of 96% .

Chemical Reactions Analysis

Trimethylstannylmethyldiphenylsilan, 96, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the trimethylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Trimethylstannylmethyldiphenylsilan, 96, has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Researchers use this compound to study the effects of organotin compounds on biological systems.

Medicine: While not used directly in medicine, it serves as a model compound for studying the pharmacokinetics and toxicology of organotin compounds.

Industry: It is utilized in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of Trimethylstannylmethyldiphenylsilan, 96, involves its interaction with various molecular targets. The trimethylstannyl group can form strong bonds with other elements, facilitating the formation of new compounds. The pathways involved include nucleophilic substitution and oxidative addition, which are common in organometallic chemistry .

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Properties of Selected Silanes

Key Observations :

Key Observations :

- Silanes with trimethylstannyl groups exhibit higher reactivity in cross-coupling reactions compared to ethynyl- or alkyl-substituted derivatives .

- Methyldiphenylsilane’s moderate oxidation yield (60%) to silanols contrasts with thiophene-substituted silanes, which achieve up to 90% yields under similar conditions .

Spectroscopic and Crystallographic Data

- X-ray Diffraction : Alkynylsilanes like 3,3,6,6-tetramethyl-3,6-disila-triyne show planar geometries, whereas stannyl-substituted silanes exhibit distorted tetrahedral coordination at silicon .

- Solid-State NMR : ²⁹Si MAS NMR reveals distinct chemical shifts for silanes with Sn(CH₃)₃ (–4.0 ppm) versus Si(CH₃)₃ (–15.2 ppm) groups, reflecting electronic differences .

Research Findings and Implications

- Electronic Effects : The trimethylstannyl group lowers the ionization energy of this compound (8.75 eV) compared to all-phenyl analogs like Tetraphenylsilane, enhancing its electron-transfer capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.